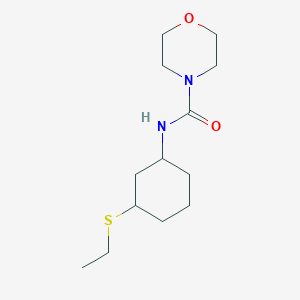![molecular formula C9H7BrFN3 B7584749 1-[(4-Bromo-3-fluorophenyl)methyl]-1,2,4-triazole](/img/structure/B7584749.png)
1-[(4-Bromo-3-fluorophenyl)methyl]-1,2,4-triazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(4-Bromo-3-fluorophenyl)methyl]-1,2,4-triazole is a chemical compound that belongs to the class of triazole compounds. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, agricultural chemistry, and material science.
Wissenschaftliche Forschungsanwendungen
1-[(4-Bromo-3-fluorophenyl)methyl]-1,2,4-triazole has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit antifungal, antibacterial, and antitumor activities. It has also been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders. In addition, this compound has been investigated for its potential use as a herbicide and a material for organic electronics.
Wirkmechanismus
The mechanism of action of 1-[(4-Bromo-3-fluorophenyl)methyl]-1,2,4-triazole varies depending on its application. In the case of antifungal activity, it has been found to inhibit the synthesis of ergosterol, a vital component of fungal cell membranes. In the case of antibacterial activity, it has been found to inhibit the activity of bacterial enzymes involved in cell wall synthesis. In the case of antitumor activity, it has been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and physiological effects:
This compound has been found to have various biochemical and physiological effects, depending on its application. In the case of antifungal activity, it has been found to cause a decrease in ergosterol levels, leading to fungal cell death. In the case of antibacterial activity, it has been found to inhibit the growth of bacterial cells. In the case of antitumor activity, it has been found to induce apoptosis in cancer cells, leading to tumor regression.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-[(4-Bromo-3-fluorophenyl)methyl]-1,2,4-triazole in lab experiments include its high potency and specificity, as well as its ability to target a wide range of biological processes. However, there are also limitations to its use, including its potential toxicity and the need for careful handling and disposal.
Zukünftige Richtungen
There are several future directions for the study of 1-[(4-Bromo-3-fluorophenyl)methyl]-1,2,4-triazole. One direction is the further investigation of its potential applications in medicinal chemistry, including its use in the treatment of Alzheimer's disease and other neurodegenerative disorders. Another direction is the study of its potential as a herbicide and a material for organic electronics. Additionally, further research is needed to explore the potential side effects and toxicity of this compound, as well as its environmental impact.
Synthesemethoden
The synthesis of 1-[(4-Bromo-3-fluorophenyl)methyl]-1,2,4-triazole can be achieved through various methods. One of the most commonly used methods is the reaction of 4-bromo-3-fluorobenzyl chloride with sodium azide in the presence of a copper catalyst. The resulting product is then treated with acetic acid to obtain the desired compound. Another method involves the reaction of 4-bromo-3-fluorobenzyl alcohol with triazole in the presence of a base.
Eigenschaften
IUPAC Name |
1-[(4-bromo-3-fluorophenyl)methyl]-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrFN3/c10-8-2-1-7(3-9(8)11)4-14-6-12-5-13-14/h1-3,5-6H,4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYIHSSJGPYJDQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CN2C=NC=N2)F)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrFN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-methyl-N-(thiophen-2-ylmethyl)-2-[4-(1,2,4-triazol-1-yl)anilino]acetamide](/img/structure/B7584677.png)


![[3-[(2-Chlorophenyl)methyl]azetidin-1-yl]-(1-methylimidazol-2-yl)methanone](/img/structure/B7584696.png)
![5-bromo-2-[(3S)-3-methylpiperidin-1-yl]pyrimidine](/img/structure/B7584699.png)


![4-[4-(Pyridin-2-ylmethyl)piperazin-1-yl]quinoline-2-carbonitrile](/img/structure/B7584731.png)
![2-[(4-Bromo-3-fluorophenyl)methyl]-6-methylpyridazin-3-one](/img/structure/B7584755.png)
![1-[(4-Bromo-3-fluorophenyl)methyl]pyridin-2-one](/img/structure/B7584761.png)
![2,3-Dihydropyrido[2,3-b][1,4]oxazin-1-yl-(5-ethylfuran-2-yl)methanone](/img/structure/B7584768.png)
![2,3-Dihydropyrido[2,3-b][1,4]oxazin-1-yl-(4-pyrazol-1-ylpyridin-2-yl)methanone](/img/structure/B7584771.png)
![(2-Chlorophenyl)-(2,3-dihydropyrido[2,3-b][1,4]oxazin-1-yl)methanone](/img/structure/B7584776.png)
